![molecular formula C26H22N4O4 B2554342 6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1358158-36-7](/img/no-structure.png)
6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Derivative Exploration
Researchers have synthesized novel derivatives within the [1,2,4]triazoloquinazolinone family, exploring the chemical transformations of these compounds to access a variety of derivatives. This exploration serves as a foundational step in understanding the structural features responsible for the biological activities of these molecules (Al-Salahi & Geffken, 2011).
Pharmacological Investigations
The pharmacological potential of triazoloquinazolinones has been a subject of interest, with studies demonstrating their efficacy as H1-antihistaminic agents. Novel derivatives have been synthesized and evaluated in vivo, showing significant protective effects against histamine-induced bronchospasm in animal models. This line of research indicates the potential of these compounds in the development of new classes of antihistamines (Alagarsamy et al., 2009).
Anticonvulsant and Antihypertensive Activities
Further studies have evaluated the anticonvulsant and antihypertensive activities of [1,2,4]triazoloquinazolinone derivatives. Some compounds have shown wide margins of safety and significant oral activity against seizures induced in mice models, suggesting their potential in the treatment of epilepsy. Additionally, novel derivatives have demonstrated significant antihypertensive activity in spontaneously hypertensive rats, highlighting their potential as therapeutic agents for hypertension (Zhang et al., 2015); (Alagarsamy & Pathak, 2007).
Structural and Vibrational Studies
The structural and vibrational properties of triazoloquinazolinone derivatives have been analyzed through DFT studies and X-ray diffraction, providing insights into the conformational stability and intermolecular interactions within crystals. This research contributes to the understanding of the physicochemical properties of these compounds, which is crucial for drug design (Sun et al., 2021).
作用機序
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body. For instance, quinazoline derivatives are known to have a wide range of biological activities and are often used as scaffolds in drug discovery .
Mode of Action
The mode of action would depend on the specific target of the compound. It could act as an inhibitor, activator, or modulator of the target protein’s function .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially disrupt or enhance that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and permeability can influence the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one' involves the reaction of 4-methylbenzaldehyde with 3,4-dimethoxyphenylacetonitrile to form 4-methyl-3,4-dimethoxyphenylacetaldehyde. This intermediate is then reacted with 2-aminobenzonitrile to form the triazoloquinazoline ring system. The resulting compound is then reacted with ethyl oxalyl chloride to form the oxalyl derivative, which is then reacted with 2-(4-methylphenyl)ethylamine to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "3,4-dimethoxyphenylacetonitrile", "2-aminobenzonitrile", "ethyl oxalyl chloride", "2-(4-methylphenyl)ethylamine" ], "Reaction": [ "Step 1: 4-methylbenzaldehyde is reacted with 3,4-dimethoxyphenylacetonitrile in the presence of a base to form 4-methyl-3,4-dimethoxyphenylacetaldehyde.", "Step 2: 4-methyl-3,4-dimethoxyphenylacetaldehyde is reacted with 2-aminobenzonitrile in the presence of a catalyst to form the triazoloquinazoline ring system.", "Step 3: The resulting compound is reacted with ethyl oxalyl chloride in the presence of a base to form the oxalyl derivative.", "Step 4: The oxalyl derivative is then reacted with 2-(4-methylphenyl)ethylamine in the presence of a base to form the final product." ] } | |
CAS番号 |
1358158-36-7 |
分子式 |
C26H22N4O4 |
分子量 |
454.486 |
IUPAC名 |
6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C26H22N4O4/c1-16-8-10-17(11-9-16)24-27-25-19-6-4-5-7-20(19)29(26(32)30(25)28-24)15-21(31)18-12-13-22(33-2)23(14-18)34-3/h4-14H,15H2,1-3H3 |
InChIキー |
VOJKGFZLMQDROG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)C5=CC(=C(C=C5)OC)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


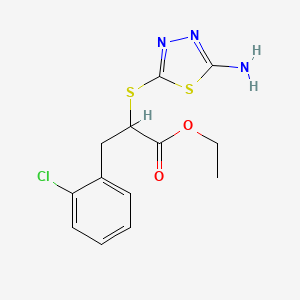
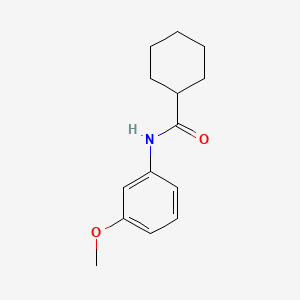
![(2S,4S)-4-chloro-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B2554263.png)

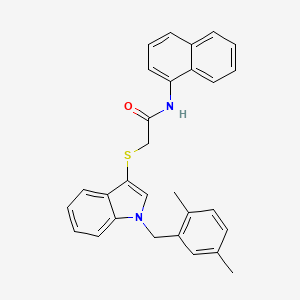
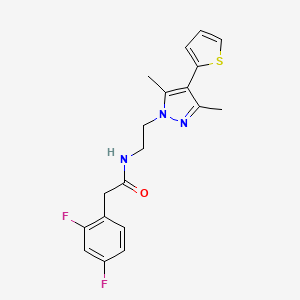
![1-[4-(propan-2-yloxy)benzoyl]-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine](/img/structure/B2554271.png)
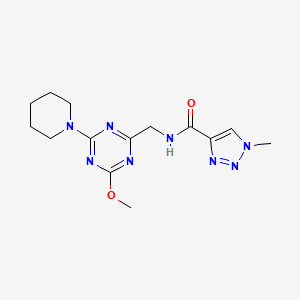
![1,9-Dioxaspiro[5.5]undecan-4-ylmethanol](/img/structure/B2554273.png)
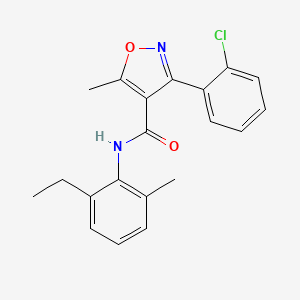
![N-cyclopropyl-3,4,5,7,8,9-hexahydro-2H-cyclopenta[h][1]benzoxepin-5-amine](/img/structure/B2554278.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide](/img/structure/B2554279.png)
![2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2554280.png)
![3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(2-phenylethyl)urea](/img/structure/B2554281.png)
